molecular formula C10H14O4Ti B3368093 Bis(pentane-2,4-dionato-O,O')titanium CAS No. 20492-39-1

Bis(pentane-2,4-dionato-O,O')titanium

Cat. No.: B3368093
CAS No.: 20492-39-1
M. Wt: 246.08 g/mol
InChI Key: CYZYWAWVVRASBQ-FDGPNNRMSA-L
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Description

Bis(pentane-2,4-dionato-O,O’)titanium: is an organometallic compound with the chemical formula C16H28O6Ti Titanium diisopropoxide bis(2,4-pentanedionate) . This compound is characterized by its ability to form stable complexes with various organic ligands, making it a valuable reagent in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(pentane-2,4-dionato-O,O’)titanium is typically synthesized through the reaction of titanium tetrachloride with 2,4-pentanedione in the presence of isopropanol. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The process involves the formation of a titanium complex with 2,4-pentanedione, followed by the addition of isopropanol to yield the final product .

Industrial Production Methods: In industrial settings, the production of bis(pentane-2,4-dionato-O,O’)titanium follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced as a solution in isopropanol to facilitate handling and application .

Chemical Reactions Analysis

Types of Reactions: Bis(pentane-2,4-dionato-O,O’)titanium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Bis(pentane-2,4-dionato-O,O’)titanium is widely used as a catalyst in organic synthesis. It facilitates various reactions, including cyclization, oxidation, reduction, and substitution reactions .

Biology and Medicine: The compound is explored for its potential in biomedical applications, such as drug delivery systems and imaging agents. Its ability to form stable complexes with organic molecules makes it a candidate for targeted drug delivery .

Industry: In the industrial sector, bis(pentane-2,4-dionato-O,O’)titanium is used in the production of advanced materials, including coatings, adhesives, and composites. It is also employed in the synthesis of light-emitting diodes (LEDs) and organic solar cells .

Mechanism of Action

The mechanism of action of bis(pentane-2,4-dionato-O,O’)titanium involves its ability to form stable complexes with various ligands. This property allows it to act as a catalyst in numerous chemical reactions. The compound interacts with molecular targets through coordination bonds, facilitating the formation and breaking of chemical bonds in the reaction pathways .

Comparison with Similar Compounds

  • Titanium tetrachloride (TiCl4)
  • Titanium isopropoxide (Ti(OiPr)4)
  • Titanium acetylacetonate (Ti(acac)2)

Comparison: Bis(pentane-2,4-dionato-O,O’)titanium is unique due to its dual functionality, combining the properties of both titanium isopropoxide and titanium acetylacetonate. This dual functionality enhances its stability and reactivity, making it a versatile reagent in various applications .

Properties

IUPAC Name

(Z)-4-oxopent-2-en-2-olate;titanium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H8O2.Ti/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZYWAWVVRASBQ-FDGPNNRMSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4Ti
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20492-39-1
Record name Titanium, bis(2,4-pentanedionato-kappaO2,kappaO4)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020492391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Titanium, bis(2,4-pentanedionato-.kappa.O2,.kappa.O4)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(pentane-2,4-dionato-O,O')titanium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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